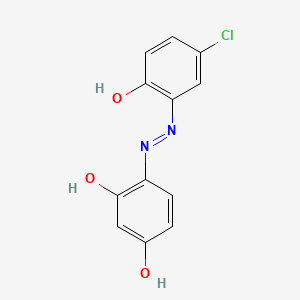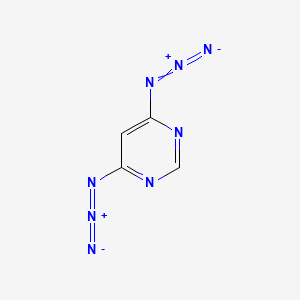
4,6-Diazidopyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Diazidopyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring this compound is characterized by the presence of azide groups (-N₃) at the 4 and 6 positions of the pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diazidopyrimidine typically involves the introduction of azide groups into a pyrimidine precursor. One common method is the diazotization of 4,6-diaminopyrimidine followed by azidation. The reaction conditions often involve the use of sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form the diazonium salt, which is then treated with sodium azide (NaN₃) to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for higher yields and efficiency. These methods may involve continuous flow reactors and automated systems to ensure precise control over reaction conditions and to minimize the risks associated with handling azide compounds .
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Diazidopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The azide groups can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: The azide groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides or nucleophiles can be used under conditions like heating or the presence of catalysts.
Cycloaddition Reactions: Copper(I) catalysts are commonly used in Huisgen cycloaddition reactions.
Reduction Reactions: Reducing agents like LiAlH₄ or hydrogen gas (H₂) in the presence of a catalyst can be used.
Major Products Formed:
Substitution Reactions: Various substituted pyrimidines depending on the nucleophile used.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: 4,6-Diaminopyrimidine.
Wissenschaftliche Forschungsanwendungen
4,6-Diazidopyrimidine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of advanced materials, including polymers and explosives.
Wirkmechanismus
The mechanism of action of 4,6-Diazidopyrimidine depends on its specific application. In cycloaddition reactions, the azide groups act as 1,3-dipoles, reacting with alkynes or alkenes to form triazoles. In biological systems, the azide groups can interact with biomolecules, potentially leading to the formation of covalent bonds with target proteins or nucleic acids .
Vergleich Mit ähnlichen Verbindungen
4,6-Dihydroxypyrimidine: Known for its biological activity and used in the synthesis of various pharmaceuticals.
4,6-Dichloropyrimidine: Used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
4,6-Diaminopyrimidine: Used in the synthesis of dyes, pharmaceuticals, and as a precursor for other heterocyclic compounds.
Uniqueness: 4,6-Diazidopyrimidine is unique due to the presence of azide groups, which impart distinct reactivity and potential for diverse applications in organic synthesis, materials science, and medicinal chemistry. The azide functionality allows for versatile chemical transformations that are not possible with other similar pyrimidine derivatives .
Eigenschaften
CAS-Nummer |
1500-96-5 |
|---|---|
Molekularformel |
C4H2N8 |
Molekulargewicht |
162.11 g/mol |
IUPAC-Name |
4,6-diazidopyrimidine |
InChI |
InChI=1S/C4H2N8/c5-11-9-3-1-4(10-12-6)8-2-7-3/h1-2H |
InChI-Schlüssel |
RRHDLWYSWOOREU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CN=C1N=[N+]=[N-])N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


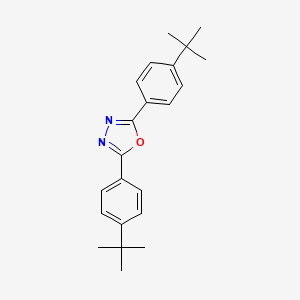
![4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B14748550.png)
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene](/img/structure/B14748551.png)
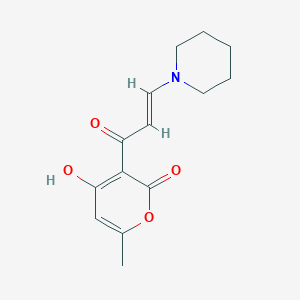


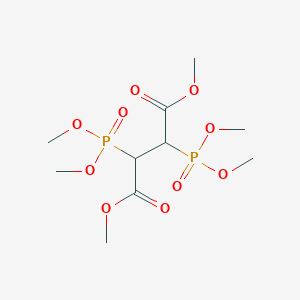
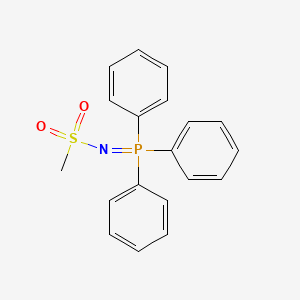
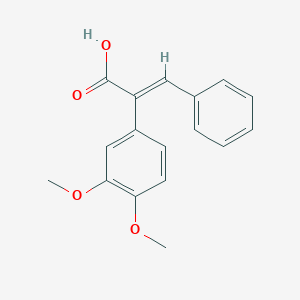
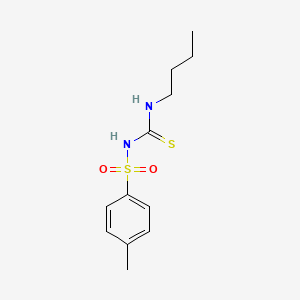
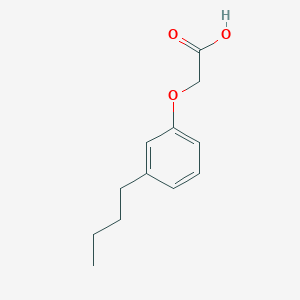

![Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol](/img/structure/B14748607.png)
